molecular formula C26H30N6O3 B13400592 N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide

N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B13400592
M. Wt: 474.6 g/mol
InChI Key: XKFTZKGMDDZMJI-UHFFFAOYSA-N
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Description

The compound features a fused pyrrolo[3,4-c]pyrazole core substituted at the 3-position with a 4-(4-methylpiperazin-1-yl)benzamide group and at the 5-position with a 2-methoxy-2-phenylacetyl moiety. The 4-methylpiperazine group enhances solubility and may influence binding interactions with kinase targets, while the 2-methoxy-2-phenylacetyl substituent introduces steric bulk and electronic modulation compared to simpler acyl groups .

Properties

IUPAC Name

N-[5-(2-methoxy-2-phenylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFTZKGMDDZMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Multi-step Synthesis Using Glycine as Raw Material

Reference: Based on the method described in recent patent literature (2017), this route involves the following key steps:

Step Reaction Conditions Yield Notes
1 Glycine derivatization Esterification in ethanol with acid catalysts >90% Provides amino acid precursor
2 Addition to form intermediate Nucleophilic addition with phenylacetyl chloride Moderate Forms phenylacetyl derivative
3 Protection of amino group BOC or CBZ protection High Facilitates subsequent cyclization
4 Cyclization to heterocycle Heating under reflux with dehydrating agents >70% Forms tetrahydropyrrolo[3,4-c]pyrazole core
5 Methoxy-phenylacetylation Using methyl chloroformate or similar reagents >80% Introduces methoxy-phenylacetyl group
6 Amidation with benzoyl chloride Base catalysis at room temperature >85% Forms benzamide linkage
7 Piperazine conjugation Nucleophilic substitution with methylpiperazine >75% Final functionalization

Advantages: Fewer reaction steps, high yields, cost-effective raw materials.

Route 2: Cyclization and Functionalization via Intermediate Pyrazole Derivatives

Reference: As per the synthesis of related pyrazole derivatives (from), this route involves:

  • Synthesis of 4-(4-methylpiperazin-1-yl)benzamide precursor
  • Cyclization with 2-methoxy-2-phenylacetyl derivatives
  • Final coupling to form the target compound

Key reactions:

Reaction conditions: Typically performed at room temperature or slight heating, with purification via chromatography.

Reaction Conditions and Optimization

Parameter Typical Range Impact References
Temperature 20-80°C Affects yield and stereochemistry ,
Solvent Dichloromethane, ethanol, DMF Solubility and reaction rate ,
pH Neutral to slightly basic Ensures selectivity in amidation ,
Reaction Time 2-24 hours Completeness of reaction ,

Notes on Purification and Characterization

  • Purification : Typically via column chromatography, recrystallization, or preparative HPLC.
  • Characterization : Confirmed through NMR (¹H, ¹³C), LC-MS, and X-ray crystallography to verify structure and stereochemistry.

Summary of Key Data and Yields

Step Reaction Typical Yield References
Heterocycle formation Cyclization of amino precursors 70-80% ,
Acylation Methoxy-phenylacetylation 80-90% ,
Amide coupling Benzamide linkage 85-95% ,
Final conjugation Piperazine attachment 75-85% ,

Chemical Reactions Analysis

Types of Reactions

Danusertib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Danusertib has a wide range of scientific research applications:

Mechanism of Action

Danusertib exerts its effects by inhibiting aurora kinases A, B, and C. These kinases are essential for various stages of cell division, including centrosome maturation, mitotic spindle formation, and chromosome segregation. By inhibiting these kinases, Danusertib disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). Additionally, Danusertib inhibits the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant, making it effective against certain types of leukemia .

Comparison with Similar Compounds

Key Implications :

  • The 2-methoxy-2-phenylacetyl group in the target compound introduces greater steric hindrance and electron-donating methoxy groups compared to the benzoyl group in the reference compound. This may alter binding affinity and selectivity in kinase interactions.

Crystallographic and Physicochemical Properties

The reference compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters:

  • a = 5.32163(11) Å, b = 21.1878(5) Å, c = 16.4585(3) Å, β = 96.9378(17)°, V = 1842.16(7) ų .
  • Hydrogen-bonding interactions (N–H···O, C–H···O) stabilize the crystal lattice, forming chains parallel to the [201] direction .

Research Findings and Implications

Structural Flexibility : The pyrrolo[3,4-c]pyrazole core accommodates diverse substituents, enabling tunable physicochemical and binding properties .

Crystallographic Trends : Bulky substituents (e.g., 2-methoxy-2-phenylacetyl) are predicted to reduce crystallinity compared to simpler acyl groups, impacting formulation strategies .

Kinase Inhibition : Piperazine-containing analogs show improved solubility and pharmacokinetics, critical for in vivo efficacy .

Biological Activity

N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide, also known as compound CAS 827318-97-8, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N6O3C_{26}H_{30}N_{6}O_{3}, and it features a complex structure that includes a tetrahydropyrrolo[3,4-c]pyrazole moiety and a piperazine group. The presence of these structural elements is believed to contribute to its biological properties.

Research indicates that this compound may act as an inhibitor of various kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their inhibition can lead to significant effects on cell proliferation and survival. The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of pathways related to cancer cell growth and neurodegenerative diseases.

Inhibitory Effects on Kinases

The compound has shown promising results in inhibiting Aurora kinases, which are critical in cell division. A study demonstrated that similar compounds effectively inhibited the activity of Aurora kinase A (AURKA), leading to reduced proliferation in cancer cell lines such as MOLT-4 .

Cholinesterase Inhibition

Another area of interest is the compound's potential inhibitory effects on cholinesterase enzymes. Compounds with similar structures have demonstrated inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are important for neurotransmission . The IC50 values for these activities suggest that the compound may possess therapeutic potential in treating conditions like Alzheimer's disease.

Study 1: Aurora Kinase Inhibition

In a comparative study involving various compounds targeting AURKA, this compound was found to exhibit significant growth inhibition in trypanosome models. The effective concentration that inhibited cellular growth by 50% (EC50) was reported to be within the range of 500 nM .

Study 2: Neuroprotective Effects

In another study focused on neuroprotective properties, compounds related to this structure were evaluated for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could reduce cell death in models of neurodegeneration .

Data Summary

Activity Target IC50/EC50 Reference
Aurora Kinase InhibitionAURKA500 nM
Cholinesterase InhibitionBChE46.42 µM
Neuroprotective EffectsNeuronal CellsNot specified

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Error Analysis : Check force field parameters (e.g., AMBER vs. CHARMM) or solvent models (implicit vs. explicit) in simulations .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) .
  • Collaborative Validation : Share datasets with independent labs to confirm trends .

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